2-(2-Bromoethylidene)propane-1,3-diol
Description
2,2-Bis(bromomethyl)propane-1,3-diol (CAS: 3296-90-0), also known as dibromoneopentyl glycol or pentaerythritol dibromide, is a brominated alkyl alcohol with the molecular formula C₅H₈Br₂O₂. It is synthesized via bromination of neopentyl glycol derivatives, as demonstrated in the preparation of PETN analogs using brominated intermediates . This compound is widely utilized as a flame retardant (trade names FR-522 and FR-1138) due to its ability to release bromine radicals during combustion, which inhibit flame propagation . Its structural features—a central propane-1,3-diol backbone with two bromomethyl substituents—dictate its reactivity and applications.
Properties
CAS No. |
830326-71-1 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181.03 g/mol |
IUPAC Name |
2-(2-bromoethylidene)propane-1,3-diol |
InChI |
InChI=1S/C5H9BrO2/c6-2-1-5(3-7)4-8/h1,7-8H,2-4H2 |
InChI Key |
QOZVOQNIGWYJKW-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(CO)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethylidene)propane-1,3-diol typically involves the bromination of propane-1,3-diol. One common method is the reaction of propane-1,3-diol with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethylidene)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the brominated compound into its corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Bromoethylidene)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethylidene)propane-1,3-diol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Analogues
3-Bromo-2-(bromomethyl)-1-propanol (CAS: 106023-63-6)
- Molecular Formula : C₄H₈Br₂O
- Structure : A primary alcohol with bromine substituents on adjacent carbons.
- Key Difference : Lacks the diol functionality of the target compound, reducing its ability to form hydrogen bonds and altering solubility.
2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol (CAS: Not specified)
- Molecular Formula : C₅H₁₁BrO₃
- Structure : Features a hydroxymethyl group instead of a second bromomethyl group.
- Properties : Retains diol functionality, enhancing solubility in polar solvents. Likely less reactive in flame-retardant applications due to reduced bromine content .
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod, CAS: 162359-56-0)
- Molecular Formula: C₁₉H₃₃NO₂
- Structure: Aromatic phenyl group and amino substitution distinguish it from halogenated analogs.
- Applications: Used pharmaceutically as an immunomodulator (e.g., for multiple sclerosis). Demonstrates how diol backbones can be tailored for biological activity rather than industrial uses .
Physicochemical and Regulatory Comparison
- Reactivity: Brominated compounds like 2,2-bis(bromomethyl)propane-1,3-diol exhibit higher electrophilicity compared to non-halogenated analogs, making them reactive in radical scavenging (flame retardation) .
- Toxicity: The target compound has established guidance values (e.g., 0.1% concentration limits under RoHS), whereas 3-bromo-2-(bromomethyl)-1-propanol lacks sufficient toxicological data .
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